methyl (E,3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate
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Overview
Description
Rosuvastatin methyl ester is a derivative of rosuvastatin, a widely used lipid-lowering agent. Rosuvastatin is part of the statin class of medications, which are known for their ability to inhibit the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This enzyme plays a crucial role in the biosynthesis of cholesterol. Rosuvastatin methyl ester is primarily used in analytical chemistry for the derivatization of rosuvastatin to enhance its detection and quantification in various biological matrices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rosuvastatin methyl ester involves the esterification of rosuvastatin. One common method includes the reaction of rosuvastatin with methyl iodide in the presence of dimethyl sulfoxide and anhydrous potassium carbonate. This reaction selectively methylates the carboxyl group of rosuvastatin, forming the methyl ester . The reaction is typically carried out at room temperature and completes within a few minutes.
Industrial Production Methods
Industrial production of rosuvastatin methyl ester follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The esterification reaction is monitored using techniques such as gas chromatography-mass spectrometry to ensure complete conversion and to detect any impurities .
Chemical Reactions Analysis
Types of Reactions
Rosuvastatin methyl ester undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The esterification reaction itself is a nucleophilic substitution where the carboxyl group of rosuvastatin reacts with methyl iodide.
Hydrolysis: Rosuvastatin methyl ester can be hydrolyzed back to rosuvastatin under acidic or basic conditions.
Oxidation and Reduction: While less common, rosuvastatin methyl ester can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Methyl iodide, dimethyl sulfoxide, anhydrous potassium carbonate.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation and Reduction: Various oxidizing and reducing agents depending on the desired transformation.
Major Products Formed
Nucleophilic Substitution: Rosuvastatin methyl ester.
Hydrolysis: Rosuvastatin.
Oxidation and Reduction: Various oxidized or reduced derivatives of rosuvastatin methyl ester.
Scientific Research Applications
Rosuvastatin methyl ester is extensively used in scientific research, particularly in the fields of analytical chemistry and pharmacokinetics. Its primary application is in the derivatization of rosuvastatin for enhanced detection and quantification using gas chromatography-mass spectrometry . This compound is also used in studies investigating the pharmacokinetics and metabolism of rosuvastatin, as it allows for more accurate measurement of the drug in biological samples .
Mechanism of Action
Rosuvastatin methyl ester itself does not have a direct mechanism of action as it is primarily used as an analytical tool. its parent compound, rosuvastatin, exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This inhibition reduces the synthesis of cholesterol in the liver, leading to decreased levels of low-density lipoprotein cholesterol and overall cholesterol in the bloodstream .
Comparison with Similar Compounds
Rosuvastatin methyl ester is unique among statin derivatives due to its specific use in analytical chemistry. Similar compounds include:
- Atorvastatin methyl ester
- Simvastatin methyl ester
- Lovastatin methyl ester
These compounds share similar uses in analytical chemistry for the derivatization and quantification of their respective parent statins. rosuvastatin methyl ester is often preferred due to the high efficacy and potency of rosuvastatin in lowering cholesterol levels .
Properties
Molecular Formula |
C23H30FN3O6S |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
methyl (E,3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C23H30FN3O6S/c1-14(2)21-19(11-10-17(28)12-18(29)13-20(30)33-4)22(15-6-8-16(24)9-7-15)26-23(25-21)27(3)34(5,31)32/h6-11,14,17-18,28-29H,12-13H2,1-5H3/b11-10+/t17-,18+/m0/s1 |
InChI Key |
SUTPUCLJAVPJRS-WFJXPABVSA-N |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@@H](C[C@H](CC(=O)OC)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Origin of Product |
United States |
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